Covalent Warhead Capability: Presence of (E)-Styrenylsulfonyl Michael Acceptor Versus Saturated Methylsulfonyl in N-(Methylsulfonyl)-N-phenyl-L-alanine
The target compound incorporates an (E)-styrenylsulfonyl (vinylsulfonamide) group that functions as a Michael acceptor for covalent engagement of nucleophilic cysteine and lysine residues. This structural feature is absent in the closest saturated comparator, N-(methylsulfonyl)-N-phenyl-L-alanine, which bears a methylsulfonyl group incapable of conjugate addition. In the broader vinylsulfonamide class, N-aryl vinyl sulfonamides have been demonstrated to irreversibly inhibit cruzain (a cysteine protease) with k_ass values reaching 289,000 s⁻¹ M⁻¹, and phenyl vinyl sulfonamides achieved kinact/Ki values of 14,000,000 s⁻¹ M⁻¹ [1]. The structurally related N-methyl-N-phenylethenesulfonamide was shown to achieve near-quantitative conversion of octreotide to a single mono-labeled lysine product within 4 hours at room temperature, with high site-selectivity confirmed by MS/MS analysis, and achieved 52% conversion of insulin at the B29 lysine with >90% selectivity at pH 9 [2]. In contrast, saturated sulfonamides such as N-(methylsulfonyl)-N-phenyl-L-alanine, which has been co-crystallized with AmpC β-lactamase as a reversible fragment binder (PDB: 4KZB) [3], lack the α,β-unsaturation required for covalent bond formation and thus exhibit only reversible binding interactions.
| Evidence Dimension | Covalent bond formation capacity (Michael acceptor reactivity) |
|---|---|
| Target Compound Data | Contains (E)-styrenylsulfonyl group (α,β-unsaturated sulfonamide capable of aza-Michael addition); bioconjugation demonstrated for structural analog N-methyl-N-phenylethenesulfonamide: octreotide conversion ~100% in 4 h, insulin B29 conversion 52% at pH 9. |
| Comparator Or Baseline | N-(Methylsulfonyl)-N-phenyl-L-alanine (CAS 474006-22-9): saturated methylsulfonyl group; no α,β-unsaturation; reversible fragment binder only (PDB: 4KZB, AmpC β-lactamase complex). |
| Quantified Difference | Qualitative: covalent (Michael acceptor) vs. non-covalent binding mode. For vinylsulfonamide class: kinact/Ki up to 14,000,000 s⁻¹ M⁻¹ against cruzain. Saturated comparator: no covalent inhibition possible. |
| Conditions | Covalent reactivity inferred from class literature: cruzain inhibition assay (pH 5.5) [1]; octreotide/insulin bioconjugation in CH₃CN/H₂O with Et₃N or DBU buffer (pH 7-9) [2]; AmpC co-crystallization conditions for comparator [3]. |
Why This Matters
For researchers developing covalent inhibitors or site-selective bioconjugation reagents, the presence of the vinylsulfonamide warhead in the target compound is a non-negotiable structural requirement; saturated sulfonamide analogs cannot substitute because they lack the electrophilic double bond essential for irreversible target engagement.
- [1] Roush WR, Cheng J, Knapp-Reed B, Alvarez-Hernandez A, McKerrow JH, Hansell E, Engel JC. Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society, 1998, 120(42), 10994-10995. k_ass for N-aryl vinyl sulfonamide 3a against cruzain = 289,000 s⁻¹ M⁻¹; kinact/Ki for phenyl vinyl sulfonates up to 14,000,000 s⁻¹ M⁻¹. View Source
- [2] Chen H, Huang R, Li Z, Zhu W, Chen J, Zhan Y, Jiang B. Selective lysine modification of native peptides via aza-Michael addition. Organic & Biomolecular Chemistry, 2017, 15, 7339-7345. DOI: 10.1039/c7ob01866e. PMID: 28853470. Octreotide: ~100% conversion to single mono-labeled product in 4 h. Insulin B29: 52% conversion, 90% selectivity at pH 9. View Source
- [3] RCSB PDB. 4KZB: Crystal structure of AmpC beta-lactamase in complex with fragment 50 (N-(methylsulfonyl)-N-phenyl-alanine). Deposited: 2013-05-29. DOI: 10.2210/pdb4KZB/pdb. Available at: https://www.rcsb.org/structure/4KZB View Source
